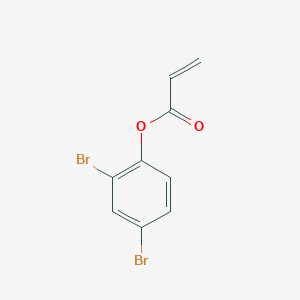![molecular formula C21H42NO2+ B14314836 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 109925-74-8](/img/structure/B14314836.png)
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics. The compound is characterized by the presence of a hexadec-9-enoyl group attached to an N,N,N-trimethylethan-1-aminium moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of hexadec-9-enoic acid with N,N,N-trimethylethan-1-amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadec-9-enoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The compound can integrate into cellular membranes due to its amphiphilic nature, affecting membrane fluidity and permeability. It may also interact with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dihexadec-9-enoyl-sn-glycero-3-cytidine 5’-diphosphate: A CDP-diacylglycerol with similar acyl groups.
1-hexadecanoyl-2-[(9Z)-hexadec-9-enoyl]-sn-glycero-3-phosphoethanolamine: A phospholipid with similar fatty acid chains.
Uniqueness
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is unique due to its specific combination of a hexadec-9-enoyl group and an N,N,N-trimethylethan-1-aminium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
109925-74-8 |
|---|---|
Fórmula molecular |
C21H42NO2+ |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
2-hexadec-9-enoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C21H42NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h10-11H,5-9,12-20H2,1-4H3/q+1 |
Clave InChI |
KZSMYKYPFGHWQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


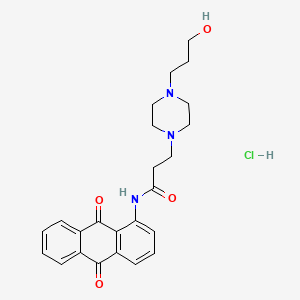
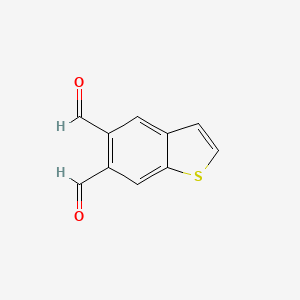
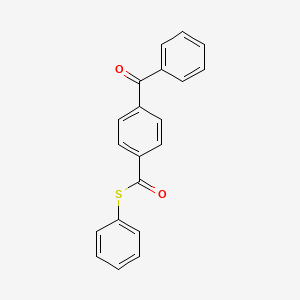
![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
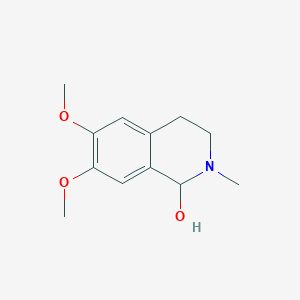
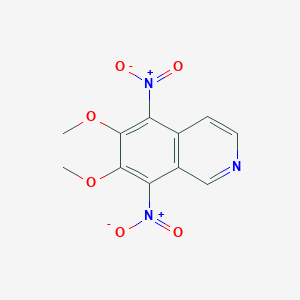
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
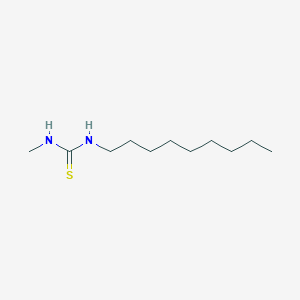
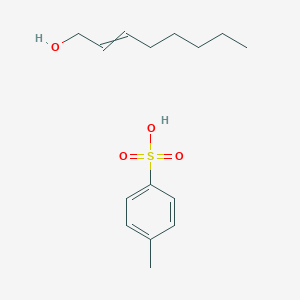
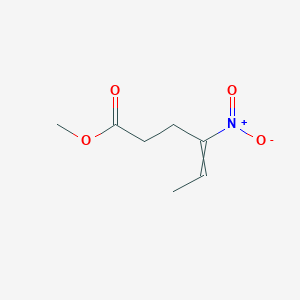
![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)
